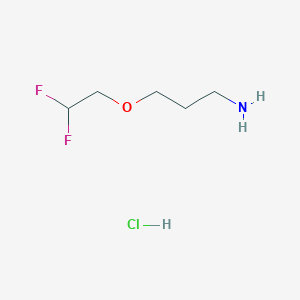![molecular formula C7H11BrO B2723373 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane CAS No. 2378502-36-2](/img/structure/B2723373.png)
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane” is a chemical compound . It is a derivative of Norcarane, or bicyclo[4.1.0]heptane, which is a colorless liquid .
Synthesis Analysis
The synthesis of Norcarane, the parent compound of “7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane”, is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .Molecular Structure Analysis
The molecular structure of “7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane” includes a total of 23 bonds, with 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, and 1 seven-membered ring .Physical And Chemical Properties Analysis
The parent compound, Norcarane, has a molecular weight of 96.173 g/mol, a density of 0.914 g/ml, and a boiling point of 116 to 117 °C .Applications De Recherche Scientifique
Reactivity and Structural Analysis
- Reactivity Towards Brønsted Acids : 7-Oxabicyclo[2.2.1]heptadiene derivatives demonstrate variable reactivity when treated with Brønsted acids, leading to phenols, fulvenes, or products from retro-Diels–Alder-like reactions, contingent on the experimental conditions and the acid's nature (Maggiani, Tubul, & Brun, 1999).
- Molecular Structure Analysis : The gas-phase structure of 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) was elucidated using electron diffraction, revealing detailed bond lengths and angles that underscore the compound's unique geometry (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).
Synthesis and Applications
- Synthetic Routes : Novel approaches for synthesizing 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for creating new epibatidine analogues were developed, highlighting the strategic use of neighboring group participation for nucleophilic substitution at the 7-position (Malpass & White, 2004).
- Building Bicyclic Systems : A novel method was described for constructing a 7-oxabicyclo[2.2.1]heptane skeleton via isomerization of cyclic epoxy alcohols, demonstrating a unique pathway for creating complex oxabicyclic structures (Iwakura, Tokura, & Tanino, 2017).
Propriétés
IUPAC Name |
7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZDODCSFFQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

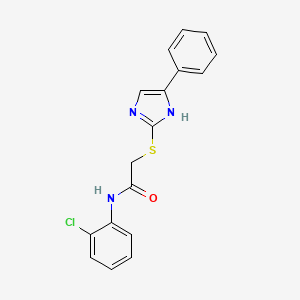
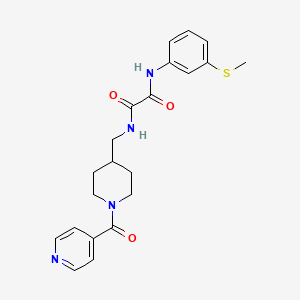
![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)
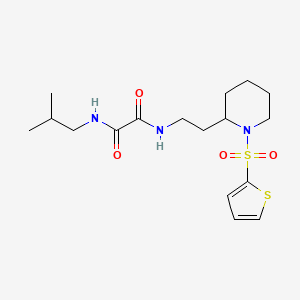
![1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2723297.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
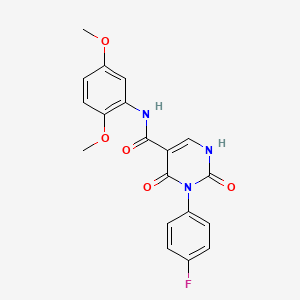
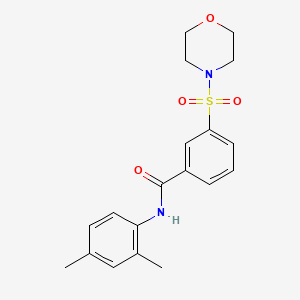
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
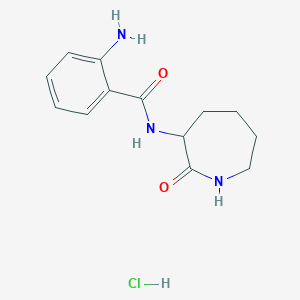
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)
